molecular formula C17H12F3N3O2 B2400564 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide CAS No. 904825-24-7

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2400564
CAS No.: 904825-24-7
M. Wt: 347.297
InChI Key: QMHLFMZXGMDHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

One of the research applications of compounds related to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide is as histone deacetylase (HDAC) inhibitors. For example, MGCD0103, an orally active isotype-selective small molecule HDAC inhibitor, selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro. This compound blocks cancer cell proliferation and induces histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Antineoplastic Tyrosine Kinase Inhibition

Compounds related to the given chemical structure have also been studied for their role as antineoplastic tyrosine kinase inhibitors. Flumatinib, an antineoplastic tyrosine kinase inhibitor, is under Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). The study aimed to identify the metabolites of flumatinib in CML patients, showing that the parent drug and its metabolites, resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, are the main forms recovered in human plasma, urine, and feces (Gong et al., 2010).

Analgesic Property Enhancement

The methylation of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been considered to optimize the biological properties of these compounds. This modification is associated with an increase in the biological activity of para-substituted derivatives, suggesting potential applications in enhancing analgesic properties (Ukrainets et al., 2015).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, linked to pyrimidine structures, have been synthesized and shown remarkable anti-inflammatory and analgesic activities. These compounds, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide, were found to have cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory effects with indices of 99–90, demonstrating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antifungal Activity

The synthesis of novel pyrimidine derivatives containing an amide moiety has shown promising antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. Compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited high inhibition rates, demonstrating significant potential for agricultural applications (Wu et al., 2021).

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-9-3-2-4-13(23)21-10)22-15(24)11-5-7-12(8-6-11)17(18,19)20/h2-9H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHLFMZXGMDHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.